molecular formula C18H17NO3 B1219430 Xylopine CAS No. 517-71-5

Xylopine

Cat. No.: B1219430
CAS No.: 517-71-5
M. Wt: 295.3 g/mol
InChI Key: RFWCCZDSXIZJMF-CQSZACIVSA-N
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Scientific Research Applications

Xylopine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Xylopine involves the induction of oxidative stress, which leads to G2/M cell cycle arrest and apoptosis in cancer cells . It increases the production of reactive oxygen/nitrogen species (ROS/RNS), including hydrogen peroxide and nitric oxide . It also reduces glutathione levels in treated cells .

Safety and Hazards

The safety data sheet for Xylopine suggests that it should be handled with care . It recommends using full personal protective equipment, avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It also advises using it only in areas with appropriate exhaust ventilation .

Future Directions

While Xylopine has shown promising results in terms of its cytotoxic activity on cancer cells, more research is needed to fully understand its potential therapeutic applications . Further studies could focus on its synthesis, mechanism of action, and safety profile to pave the way for potential clinical trials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xylopine involves several steps, including the formation of the isoquinoline backbone and subsequent modifications to introduce the methoxy and dioxolo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes such as chromatography. Advances in synthetic biology and chemical engineering may also enable more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions: Xylopine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Comparison with Similar Compounds

  • Anonaine
  • Isocoreximine
  • Coclaurine

Comparison: Xylopine is unique due to its potent cytotoxic activity and ability to induce apoptosis through oxidative stress. Compared to other similar compounds, this compound has shown significant anti-cancer activity against various cell lines, making it a promising candidate for further research and development .

Properties

IUPAC Name

(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15/h2-3,6,8,14,19H,4-5,7,9H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWCCZDSXIZJMF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965975
Record name 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-71-5
Record name (7aR)-6,7,7a,8-Tetrahydro-10-methoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xylopine, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNZ7TH999H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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